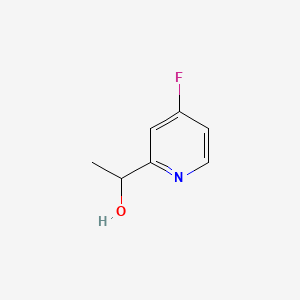

1-(4-Fluoropyridin-2-YL)ethan-1-OL

Description

1-(4-Fluoropyridin-2-yl)ethan-1-ol is a fluorinated pyridine derivative featuring a hydroxyl-bearing ethyl group at the 2-position of the pyridine ring and a fluorine substituent at the 4-position. Its molecular formula is C₇H₈FNO, with a molecular weight of 157.15 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capability of the hydroxyl group, making it relevant in medicinal chemistry and materials science. Fluorine substitution enhances metabolic stability and modulates electronic properties, which can influence reactivity and interactions in biological systems .

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

1-(4-fluoropyridin-2-yl)ethanol |

InChI |

InChI=1S/C7H8FNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3 |

InChI Key |

FPICJVDLAGRDQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CC(=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoropyridin-2-YL)ethan-1-OL typically involves the reaction of 4-fluoropyridine with an appropriate ethanolic reagent under controlled conditions. One common method involves the reduction of 4-fluoropyridine-2-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in ethanol . The reaction is carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for high yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoropyridin-2-YL)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: 4-Fluoropyridine-2-carboxylic acid.

Reduction: 1-(4-Fluoropyridin-2-YL)ethanamine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoropyridin-2-YL)ethan-1-OL has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoropyridin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ethanol group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Pyridinylethanols

Three positional isomers—1-(pyridin-2-yl)ethan-1-ol, 1-(pyridin-3-yl)ethan-1-ol, and 1-(pyridin-4-yl)ethan-1-ol—serve as key analogs. These compounds share the same molecular formula (C₇H₉NO, MW: 123.15 g/mol) but differ in the substitution position of the pyridine ring .

Key Differences:

- Electronic Effects: The fluorine atom in 1-(4-fluoropyridin-2-yl)ethan-1-ol introduces strong electron-withdrawing effects, altering NMR chemical shifts and acidity of the hydroxyl group compared to non-fluorinated analogs.

- NMR Shifts: Fluorine’s electronegativity deshields adjacent protons, causing downfield shifts in ¹H and ¹³C NMR spectra. For example, protons near the 4-fluoro group in the target compound would exhibit distinct shifts compared to non-fluorinated analogs .

- Biological Relevance: Fluorination may enhance metabolic stability and membrane permeability, making the target compound more suitable for drug delivery applications than its non-fluorinated counterparts .

Table 1: Comparative Data for Pyridinylethanol Derivatives

Heterocyclic Variants: Pyrazole and Phenyl Derivatives

1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol (Compound 136)

This analog replaces the pyridine ring with a phenyl-pyrazole system, introducing a five-membered heterocycle. Key differences include:

- Stereochemical Complexity: NOESY and COSY NMR methods were critical for assigning stereochemistry, highlighting structural rigidity differences .

1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol

This compound (MW: 241.33 g/mol) features a phenyl group on the ethanol carbon and an isopropyl substituent at the pyridine’s 4-position. Key contrasts:

- Steric Effects : The bulky isopropyl and phenyl groups increase hydrophobicity (higher logP) compared to the fluorine-containing target compound.

- Applications : Such steric hindrance may reduce reactivity in catalytic processes but improve binding selectivity in enzyme interactions .

Table 2: Structural and Physicochemical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.